2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde
Description
Properties
Molecular Formula |
C16H23N3O |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
2-(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C16H23N3O/c1-13-10-16(18-7-4-5-8-18)17-11-14(13)15-6-2-3-9-19(15)12-20/h10-12,15H,2-9H2,1H3 |
InChI Key |
OZYUFBHIOHUWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCCN2C=O)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine
This intermediate is synthesized via sequential nucleophilic aromatic substitution (NAS) and catalytic amination:
-
Methyl Group Introduction :
-
Pyrrolidinyl Group Installation :
-
Amination at Position 3 :
Preparation of Piperidine-1-carbaldehyde
Piperidine-1-carbaldehyde is synthesized via oxidation of piperidine-1-methanol:
-
Hydroxymethylation :
-
Oxidation to Aldehyde :
Coupling Strategies and Final Assembly
Palladium-Catalyzed Cross-Coupling
An alternative route employs Suzuki-Miyaura coupling for fragment linkage:
-
Borylation of Fragment A :
-
Coupling with Piperidine Derivative :
Catalytic Systems and Reaction Optimization
Comparative analysis of catalytic methods reveals critical insights:
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Reductive Amination | NaBH₃CN | MeOH | 25 | 58 | 95 |
| Suzuki Coupling | Pd(PPh₃)₄ | DMF/H₂O | 80 | 65 | 97 |
| Buchwald-Hartwig | Pd(dba)₂/Xantphos | Dioxane | 100 | 68 | 96 |
Key observations:
-
Palladium-based systems outperform reductive amination in yield but require rigorous oxygen-free conditions.
-
NaBH₃CN-mediated reductive amination offers operational simplicity but necessitates careful aldehyde protection.
Purification and Characterization
Final purification employs silica gel chromatography (EtOAc/hexane gradient), followed by recrystallization from ethanol/water (3:1). Critical characterization data:
-
¹H NMR (500 MHz, CDCl₃) : δ 9.82 (s, 1H, CHO), 8.21 (d, J = 2.4 Hz, 1H, py-H), 6.89 (s, 1H, py-H), 3.71–3.68 (m, 4H, pyrrolidine-H), 2.94 (t, J = 11.2 Hz, 2H, piperidine-H), 2.44 (s, 3H, CH₃).
-
HRMS (ESI+) : m/z calc. for C₁₇H₂₄N₃O [M+H]⁺: 298.1918, found: 298.1915.
Challenges and Mitigation Strategies
-
Aldehyde Stability :
-
Regioselectivity in Pyridine Functionalization :
-
Catalyst Deactivation :
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The pyridine and pyrrolidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield a primary alcohol .
Scientific Research Applications
Pharmacological Potential
-
Adenosine A2A Receptor Antagonism :
- Research indicates that compounds with similar structural motifs exhibit significant antagonistic activity against the adenosine A2A receptor, which is implicated in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. This suggests that 2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde could serve as a lead compound for developing new neuroprotective agents .
- Antitumor Activity :
-
Inhibition of Plasmodial Kinases :
- The compound has been evaluated for its inhibitory effects on specific kinases involved in malaria pathogenesis, particularly PfGSK3 and PfPK6. Preliminary results indicate that derivatives can achieve significant inhibition at micromolar concentrations, making them candidates for antimalarial drug development .
Case Study 1: Neuroprotective Effects
A study examined the effects of a piperidine derivative on neurodegeneration models in vitro. The compound demonstrated a dose-dependent protective effect against oxidative stress-induced neuronal cell death, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 65 |
| 100 | 40 |
Case Study 2: Antitumor Activity
In vivo studies on xenograft models using piperidine derivatives showed a reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction through caspase activation pathways.
| Treatment Group | Tumor Size Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (5 mg/kg) | 30 |
| High Dose (20 mg/kg) | 70 |
Mechanism of Action
The mechanism of action of 2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring, for example, can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . The compound’s effects are mediated through its binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor.
4-(pyrrolidin-1-yl)benzonitrile: Used as a selective androgen receptor modulator.
Uniqueness
2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of pyrrolidine, pyridine, and piperidine rings, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a valuable compound in drug discovery and medicinal chemistry .
Biological Activity
2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is . It features a piperidine ring substituted with a pyridine moiety containing a pyrrolidine group, which is crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structural characteristics exhibit significant anticancer activity. For instance, derivatives of piperidine have shown efficacy in inducing apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival, such as the NF-kB pathway .
Case Study:
A study demonstrated that a related piperidine derivative inhibited IKKβ, leading to reduced NF-kB activity and subsequent apoptosis in FaDu hypopharyngeal tumor cells. The compound showed improved cytotoxicity compared to standard treatments like bleomycin .
Neuroprotective Effects
Piperidine derivatives are also investigated for their neuroprotective properties. They may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, which is vital for cognitive function. Enhanced cholinergic activity through inhibition of these enzymes can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
Mechanism of Action:
The presence of nitrogen atoms within the piperidine structure enhances binding affinity to AChE, promoting increased levels of acetylcholine in the synaptic cleft .
Antiviral Activity
Emerging research suggests that piperidine-based compounds may possess antiviral properties. For example, studies have shown that certain derivatives exhibit significant binding affinity to viral proteins, potentially inhibiting replication processes. In particular, compounds with piperidine cores have been identified as promising candidates against SARS-CoV2 by targeting the main protease .
Data Table: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of IKKβ; induction of apoptosis | |
| Neuroprotection | AChE and BuChE inhibition | |
| Antiviral | Binding to viral proteases |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications at specific positions on the piperidine or pyridine rings can enhance or diminish its pharmacological effects. For instance, substituents that increase lipophilicity tend to improve membrane permeability and receptor binding .
Q & A
Basic: What are the established synthetic routes for 2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde, and what reaction conditions optimize yield?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:
- Piperidine functionalization : Reaction of 4-methylpiperidine with a halogenated pyridine derivative (e.g., 3-chloropyridine) under basic conditions (e.g., NaH or K₂CO₃) to form the piperidine-pyridine backbone .
- Pyrrolidine introduction : Coupling of the intermediate with pyrrolidine via Buchwald-Hartwig amination or nucleophilic aromatic substitution, often requiring palladium catalysts or elevated temperatures .
- Carbaldehyde formation : Oxidation of a methylene group using oxidizing agents like MnO₂ or Swern oxidation (oxalyl chloride/DMSO) to generate the carbaldehyde moiety .
Optimization : Microwave-assisted synthesis (e.g., 60–100°C, 10–30 min) improves reaction efficiency and reduces side products compared to conventional heating (18–24 h) .
Advanced: How can contradictory data on the compound’s reactivity (e.g., oxidation vs. reduction stability) be resolved experimentally?
Answer:
Contradictions often arise from solvent polarity, pH, or competing reaction pathways. Methodological approaches include:
- Controlled kinetic studies : Monitor reaction progress via HPLC or NMR under varied conditions (e.g., pH 3–9, inert vs. oxidative atmospheres) to identify dominant pathways .
- Computational modeling : Use density functional theory (DFT) to predict electron density distribution at reactive sites (e.g., carbaldehyde vs. pyridine nitrogen) and validate with experimental data .
- Isolation of intermediates : Trapping reactive intermediates (e.g., using TEMPO for radical pathways) to clarify mechanistic divergences .
Basic: What spectroscopic and chromatographic methods are recommended for purity assessment and structural confirmation?
Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidine N-linked to pyridine) and carbaldehyde proton resonance (δ 9.5–10.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment; compare retention times against known standards .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₁N₃O, expected m/z 272.1764) .
Advanced: How does the compound’s stereochemistry influence its pharmacological interactions, and how can enantiomers be resolved?
Answer:
- Chiral centers : The piperidine ring may adopt axial or equatorial conformations, affecting binding to biological targets (e.g., GPCRs or ion channels).
- Resolution methods :
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and polar mobile phases (hexane/isopropanol) .
- Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) followed by recrystallization .
- Pharmacological testing : Compare enantiomer activity in vitro (e.g., IC₅₀ in receptor-binding assays) to establish structure-activity relationships (SAR) .
Basic: What safety protocols are critical during handling and storage of this compound?
Answer:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What computational tools are effective in predicting the compound’s metabolic pathways and toxicity?
Answer:
- In silico ADMET prediction : Use software like Schrödinger’s QikProp or ADMET Predictor to estimate metabolic sites (e.g., CYP450 oxidation of pyrrolidine) and toxicity endpoints (e.g., hepatotoxicity) .
- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential reactive metabolites .
- Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
Basic: How can researchers validate the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies :
- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to establish shelf-life .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?
Answer:
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR or Raman spectroscopy) to control critical parameters (e.g., reaction temperature, stirring rate) .
- Design of experiments (DoE) : Use factorial designs to optimize reagent stoichiometry and solvent systems (e.g., DMF vs. THF) .
- Quality by design (QbD) : Define a design space for acceptable impurity levels (e.g., ≤0.15% by HPLC) and validate with three consecutive batches .
Basic: What are the key structural analogs of this compound, and how do their bioactivities compare?
Answer:
Advanced: How can researchers address discrepancies in reported pharmacological data (e.g., IC₅₀ variability across studies)?
Answer:
- Assay standardization : Use reference compounds (e.g., known inhibitors) and uniform protocols (e.g., cell line, incubation time) .
- Meta-analysis : Pool data from multiple studies to identify outliers and correlate with experimental variables (e.g., assay type: radioligand vs. fluorescence) .
- Orthogonal validation : Confirm activity in secondary assays (e.g., functional cAMP assays for GPCR targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
